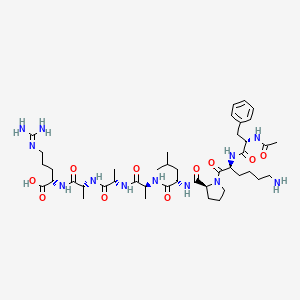
Ac-Phe-Lys-Pro-Leu-Ala-Ala-D-Ala-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BM213 is a potent and selective agonist for complement C5a receptor 1 (C5aR1). It has shown significant antitumor activity in a mouse model of mammary carcinoma . The compound is known for its high selectivity and efficacy in activating C5aR1 without affecting other receptors like C5a receptor 2 (C5aR2) and C3a receptor (C3aR) .
Preparation Methods
Synthetic Routes and Reaction Conditions: BM213 is synthesized through a series of peptide coupling reactions. The sequence of BM213 is Ac-Phe-Lys-Pro-Leu-Ala-Ala-Ala-Arg . The synthesis involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS). The reaction conditions include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of BM213 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for efficient and high-throughput synthesis. The purification and characterization steps are scaled up accordingly to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: BM213 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Solvents: Anhydrous dimethylformamide (DMF)
Purification: High-performance liquid chromatography (HPLC)
Characterization: Mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy
Major Products: The major product formed from the synthesis of BM213 is the peptide itself, with the sequence Ac-Phe-Lys-Pro-Leu-Ala-Ala-Ala-Arg .
Scientific Research Applications
BM213 has a wide range of scientific research applications, including but not limited to:
Mechanism of Action
BM213 exerts its effects by selectively binding to and activating complement C5a receptor 1 (C5aR1). This activation leads to the mobilization of calcium ions and the activation of the pERK1/2 signaling pathway . The compound does not induce β-arrestin recruitment, which is a common pathway for many G-protein coupled receptors (GPCRs) . The activation of C5aR1 by BM213 results in the suppression of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNFα) release from human macrophages .
Comparison with Similar Compounds
BM213 is unique in its high selectivity for C5aR1 over other receptors like C5a receptor 2 (C5aR2) and C3a receptor (C3aR) . Similar compounds include:
C5a: A natural ligand for C5aR1, but it lacks the selectivity and stability of BM213.
C5a peptide agonists: These compounds can activate C5aR1 but often lack the selectivity and efficacy of BM213.
BM213 stands out due to its high selectivity, stability in serum, and lack of cytotoxicity on SHSY-5Y cells .
Properties
Molecular Formula |
C43H70N12O10 |
|---|---|
Molecular Weight |
915.1 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H70N12O10/c1-24(2)22-32(38(60)50-26(4)36(58)48-25(3)35(57)49-27(5)37(59)53-31(42(64)65)17-12-20-47-43(45)46)54-40(62)34-18-13-21-55(34)41(63)30(16-10-11-19-44)52-39(61)33(51-28(6)56)23-29-14-8-7-9-15-29/h7-9,14-15,24-27,30-34H,10-13,16-23,44H2,1-6H3,(H,48,58)(H,49,57)(H,50,60)(H,51,56)(H,52,61)(H,53,59)(H,54,62)(H,64,65)(H4,45,46,47)/t25-,26-,27+,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
QDSKFYCCEHFZAH-XVSJJFNZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


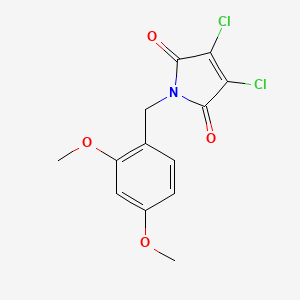
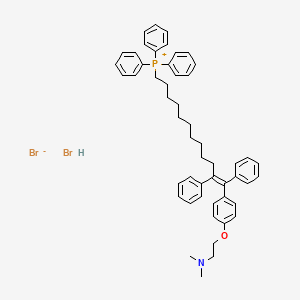
![(4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) benzoate](/img/structure/B10831162.png)
![2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B10831163.png)
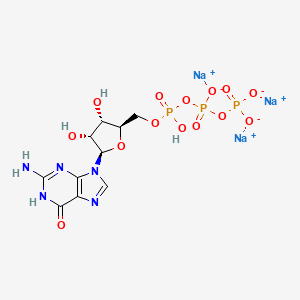
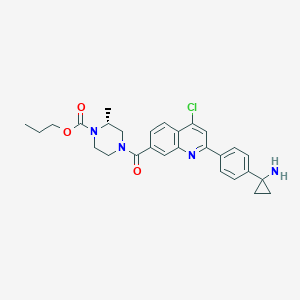

![trisodium;[(2R,4S,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10831197.png)
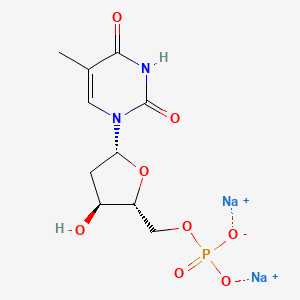
![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10831201.png)
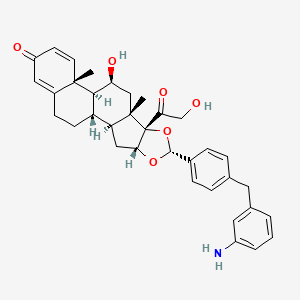
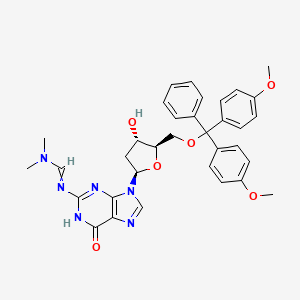
![[(4S,5R,6R,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate](/img/structure/B10831229.png)

